5-(2,5-Dimethylphenyl)-2-fluorophenol
Description
5-(2,5-Dimethylphenyl)-2-fluorophenol is a substituted phenolic compound characterized by a fluorine atom at the ortho position (C2) of the phenol ring and a 2,5-dimethylphenyl group at the para position (C5). This structural arrangement imparts unique physicochemical properties, including enhanced lipophilicity due to the methyl substituents and electronic modulation via the fluorine atom.
Properties
IUPAC Name |
5-(2,5-dimethylphenyl)-2-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLUNMHXHVBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684123 | |
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261949-64-7 | |
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethylphenyl)-2-fluorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenol and fluorobenzene.
Fluorination: The fluorination of the phenolic compound can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, at temperatures ranging from room temperature to reflux, depending on the reactivity of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the fluorination reaction is conducted under optimized conditions to ensure high yield and purity.
Continuous Flow Systems: Implementing continuous flow reactors to enhance reaction efficiency and scalability, allowing for better control over reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine or methyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Scientific Research Applications
5-(2,5-Dimethylphenyl)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethylphenyl)-2-fluorophenol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on aromatic rings critically influence biological activity and chemical reactivity. Below is a comparison with key analogs:
Notes:
Structural Activity Relationships (SAR)
- Substituent Position : Ortho-substituted fluorine (as in the target compound) may sterically hinder interactions with biological targets compared to meta-substituted analogs. However, 2,5-dimethylphenyl groups optimize steric and electronic compatibility with hydrophobic binding pockets in photosynthesis-inhibiting systems .
- Electron Effects: Fluorine’s electron-withdrawing nature enhances the acidity of the phenolic -OH group (pKa ~8–10), influencing ionization and reactivity under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
